The compound is synthesized through various chemical methods, primarily involving the cyclization of precursor compounds. It serves as an important intermediate in the synthesis of more complex heterocyclic compounds and has potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The synthesis of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:
The molecular structure of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde includes:
3-(4-Ethoxyphenyl)-1H-pyrazole-4-carbaldehyde can participate in several chemical reactions:
The mechanism of action for compounds like 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde often involves interaction with biological targets at the molecular level:
3-(4-Ethoxyphenyl)-1H-pyrazole-4-carbaldehyde has several scientific applications:
Pyrazole—a simple five-membered 1,2-diazole heterocycle—has evolved from a basic chemical curiosity to a privileged scaffold in modern pharmaceuticals. The isolation of natural pyrazole analogs (e.g., 1-pyrazolyl-alanine from watermelon seeds in 1959) marked early scientific interest [2]. By the late 20th century, pyrazole’s versatility propelled its integration into clinical agents, starting with nonsteroidal anti-inflammatory drugs (NSAIDs) like antipyrine (analgesic/antipyretic) and phenylbutazone (rheumatoid arthritis) [2]. The 1990s witnessed a paradigm shift with the launch of celecoxib, a selective COX-2 inhibitor that established pyrazole as a template for target-specific drug design [2] [10]. Post-2010, pyrazole-based kinase inhibitors dominated oncology, exemplified by ibrutinib (Bruton’s tyrosine kinase inhibitor), ruxolitinib (JAK1/2 inhibitor), and crizotinib (ALK/ROS1 inhibitor) [5]. As of 2023, over 15 pyrazole-containing drugs target conditions from cancer (pirtobrutinib) to migraines (zavegepant) and HIV (lenacapavir) [5]. This trajectory underscores pyrazole’s adaptability in addressing diverse therapeutic challenges through strategic substitution.
Table 1: Physicochemical Profile of 3-(4-Ethoxyphenyl)-1H-pyrazole-4-carbaldehyde
Property | Descriptor |
---|---|
CAS Number | 879996-58-4 |
Molecular Formula | C₁₂H₁₂N₂O₂ |
Molecular Weight | 216.24 g/mol |
SMILES | CCOC₁=CC=C(C=C₁)C₂=NN(C=C₂C=O)C |
InChI Key | WPJPLQDIKYABKY-UHFFFAOYSA-N |
Purity Specifications | ≥95% (HPLC) |
Storage Conditions | Inert atmosphere, 2–8°C |
Spectral Signatures | ¹H NMR (DMSO-d6): δ 10.02 (s, 1H), 8.25 (s, 1H), 7.85 (d, 2H), 6.95 (d, 2H), 4.10 (q, 2H), 1.35 (t, 3H) |
Pyrazole derivatives modulate inflammatory cascades through precise interactions with enzymatic targets. Celecoxib’s selective COX-2 inhibition—achieved via its sulfonamide-linked 1,3-diaryl pyrazole structure—validated the scaffold’s potential for reducing gastrointestinal toxicity compared to nonselective NSAIDs [2] [10]. Recent studies reveal expanded mechanisms:
3-(4-Ethoxyphenyl)-1H-pyrazole-4-carbaldehyde integrates critical pharmacophoric elements that enhance its drug discovery potential:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: